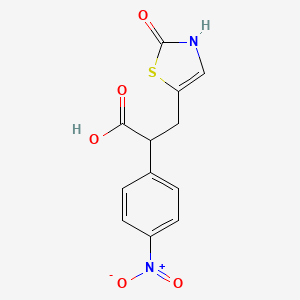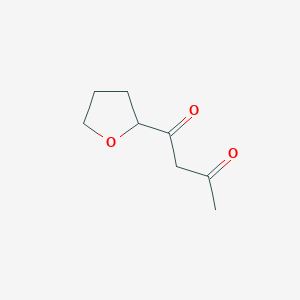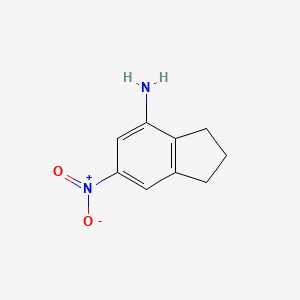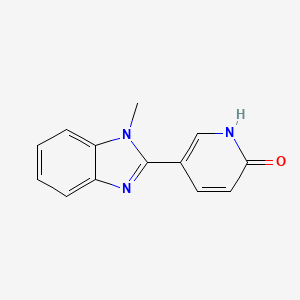
3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid
Overview
Description
3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid is a complex organic compound characterized by its thiazole ring and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the nitrophenyl group. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.
Nitration: The nitro group is introduced to the phenyl ring through nitration reactions, often using nitric acid and sulfuric acid as reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at different positions on the thiazole ring or phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Derivatives with different substituents on the thiazole or phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential therapeutic agent. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: In medicine, 3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid has shown potential as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can participate in hydrogen bonding and other interactions, influencing its biological activity.
Molecular Targets and Pathways:
Inflammation Pathways: The compound may inhibit enzymes involved in inflammatory responses.
Oxidative Stress Pathways: It can act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with different substituents.
Nitrophenyl Compounds: Compounds with nitrophenyl groups in different positions or with additional functional groups.
Uniqueness: 3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid is unique due to its specific combination of the thiazole ring and nitrophenyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-nitrophenyl)-3-(2-oxo-3H-1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-11(16)10(5-9-6-13-12(17)20-9)7-1-3-8(4-2-7)14(18)19/h1-4,6,10H,5H2,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOBYAOOPSNJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC2=CNC(=O)S2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B3158994.png)
![Methyl 2-{4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetate](/img/structure/B3158999.png)

![ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3159011.png)
![methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate](/img/structure/B3159015.png)

![2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3159041.png)
![N-[3-cyano-4-(methylsulfonyl)phenyl]nicotinamide](/img/structure/B3159051.png)
![N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea](/img/structure/B3159059.png)
![5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159073.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B3159081.png)
![2-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-4-quinolinecarboxylic acid](/img/structure/B3159093.png)
